molecular formula C19H22N4O B4895121 N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide

N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide

Cat. No. B4895121
M. Wt: 322.4 g/mol
InChI Key: TUOPFBOWKKBPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide, commonly known as BBP or Butylated Benzotriazole, is a chemical compound that belongs to the class of benzotriazole derivatives. It is widely used in various fields of research, including materials science, pharmaceuticals, and biochemistry. BBP is a UV absorber and a radical scavenger, which makes it an important compound in the field of photochemistry.

Mechanism of Action

BBP works by absorbing UV radiation and converting it into heat. This prevents the UV radiation from damaging the material or the cells. BBP also acts as a radical scavenger, which means it can neutralize free radicals that can cause damage to cells. This makes BBP an important compound in the field of photochemistry and biochemistry.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. BBP has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders. Additionally, BBP has been shown to have potential anticancer effects, which makes it an important compound in the field of oncology.

Advantages and Limitations for Lab Experiments

BBP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in a laboratory setting. BBP is also a relatively inexpensive compound, which makes it accessible to researchers with limited resources. However, BBP has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, BBP has limited stability in the presence of acids and bases, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on BBP. One potential area of research is the development of new synthesis methods for BBP. This could lead to the development of more efficient and cost-effective methods for the production of BBP. Another area of research is the investigation of the potential therapeutic effects of BBP in the treatment of various diseases. This could lead to the development of new drugs and therapies for the treatment of cancer, neurodegenerative disorders, and other diseases. Additionally, the investigation of the mechanism of action of BBP could lead to a better understanding of its biochemical and physiological effects.

Synthesis Methods

BBP can be synthesized by reacting 4-butylphenylhydrazine with 2-cyanoacetamide in the presence of a base. The resulting product is then cyclized with triethyl orthoformate to obtain the final product, BBP. The synthesis of BBP is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

BBP has a wide range of applications in scientific research. It is commonly used as a UV absorber in the field of materials science. BBP is added to various materials, such as plastics and coatings, to protect them from UV radiation. In the pharmaceutical industry, BBP is used as a radical scavenger and antioxidant. It has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-[2-(4-butylphenyl)benzotriazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-3-5-6-14-7-10-16(11-8-14)23-21-17-12-9-15(13-18(17)22-23)20-19(24)4-2/h7-13H,3-6H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOPFBOWKKBPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.